Comparative Antibacterial Potency: Curromycin B vs. Curromycin A Against *Bacillus subtilis*
In a direct comparative study, Curromycin B (7) exhibited a 3-fold higher antibacterial potency against *Bacillus subtilis* IFO 3007 compared to Curromycin A (6), with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL versus >100 μg/mL, respectively [1]. Against *Bacillus subtilis* IAM 1026, both compounds were nearly identical with an MIC of ~3.9 μg/mL, highlighting a strain-specific differential activity [1].
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 3.9 μg/mL (against B. subtilis IFO 3007) |
| Comparator Or Baseline | Curromycin A (6) MIC >100 μg/mL (against B. subtilis IFO 3007) |
| Quantified Difference | ≥25.6-fold lower MIC (higher potency) for Curromycin B |
| Conditions | In vitro MIC assay using *Bacillus subtilis* IFO 3007 strain |
Why This Matters
This strain-specific potency difference directly informs procurement for antibacterial research targeting *B. subtilis* models, as Curromycin B offers superior activity where Curromycin A is essentially inactive.
- [1] Koomsiri, W., et al. (2020). Summarized antibacterial activity of curromycins. RSC Advances, 10(67), 40745–40794, Table 5. View Source
